
2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide is a chemical compound with the molecular formula C10H12N6O4. It contains various functional groups, including primary amides, a urea derivative, and an imide, making it a versatile compound in chemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide typically involves the reaction of 1,3-dimethyl-2,6-dioxopurine with propanediamide under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as ethanol, with heating under reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The amide groups can participate in substitution reactions, forming new bonds with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine derivatives .
Applications De Recherche Scientifique
2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide involves its interaction with specific molecular targets. It is known to inhibit the production of tumor necrosis factor α, a key mediator in inflammatory responses. This inhibition is thought to be mediated through the compound’s interaction with cyclooxygenase and lipoxygenase pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2,6-dioxopurin-7-yl-alkylcarboxylic acids: These compounds share a similar purine core structure and exhibit comparable biological activities.
8-Alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl-substituted acetohydrazides: These derivatives are also studied for their analgesic and anti-inflammatory properties.
Uniqueness
What sets 2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit multiple inflammatory pathways makes it a promising candidate for further research and potential therapeutic applications .
Propriétés
Numéro CAS |
62787-60-4 |
|---|---|
Formule moléculaire |
C10H12N6O4 |
Poids moléculaire |
280.24 g/mol |
Nom IUPAC |
2-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanediamide |
InChI |
InChI=1S/C10H12N6O4/c1-14-3-13-8-5(14)9(19)16(10(20)15(8)2)4(6(11)17)7(12)18/h3-4H,1-2H3,(H2,11,17)(H2,12,18) |
Clé InChI |
CVDKSPZTRBRRJO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C(C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


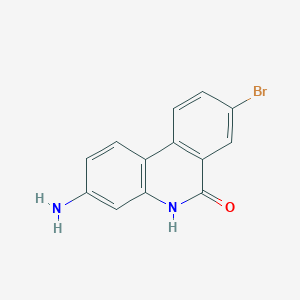
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2-phenylethylamino)-1H-purin-2-one](/img/structure/B14017141.png)
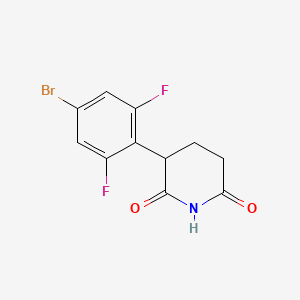
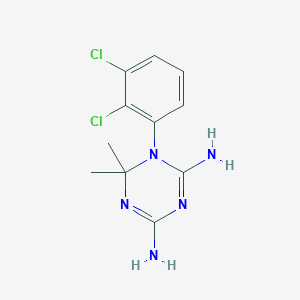
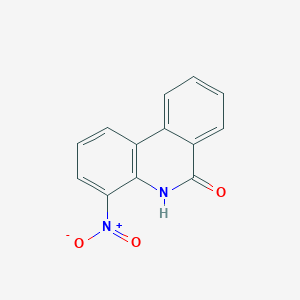
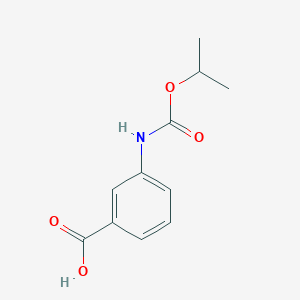
![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14017191.png)
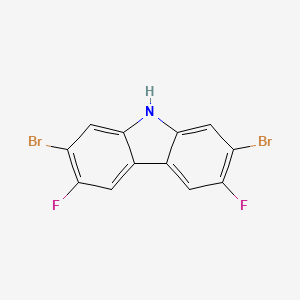
![5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine](/img/structure/B14017215.png)
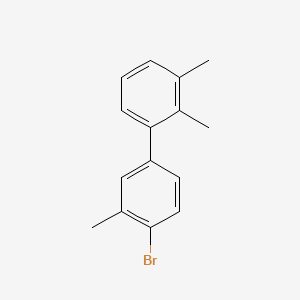
![tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14017227.png)

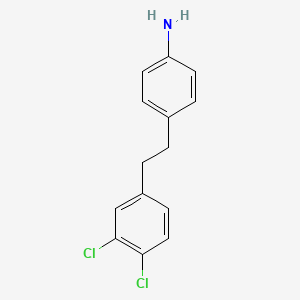
![5-Bromo-6-methoxybenzo[d]isoxazol-3-ylamine](/img/structure/B14017240.png)
